
(6-Chloro-2-methoxypyrimidin-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-2-methoxypyrimidin-4-YL)methanol is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxypyrimidin-4-YL)methanol typically involves the reaction of 6-chloro-2-methoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the methoxy group at position 2 of the pyrimidine ring activates the ring towards nucleophilic attack by formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using standard techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
(6-Chloro-2-methoxypyrimidin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methoxypyrimidine-4-carboxylic acid.
Reduction: Formation of 6-chloro-2-methoxypyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
(6-Chloro-2-methoxypyrimidin-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (6-Chloro-2-methoxypyrimidin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Chloro-2-methoxypyrimidine: Lacks the hydroxyl group at position 4.
2-Methoxypyrimidine-4-methanol: Lacks the chlorine atom at position 6.
6-Chloro-4-methoxypyrimidine: Has a methoxy group at position 4 instead of the hydroxyl group.
Uniqueness
(6-Chloro-2-methoxypyrimidin-4-YL)methanol is unique due to the presence of both the chlorine atom at position 6 and the hydroxyl group at position 4. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H7ClN2O2 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC 名称 |
(6-chloro-2-methoxypyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6-8-4(3-10)2-5(7)9-6/h2,10H,3H2,1H3 |
InChI 键 |
MCBYPGDSSRFDLB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=CC(=N1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
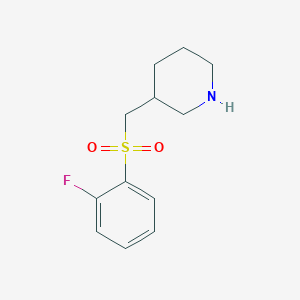
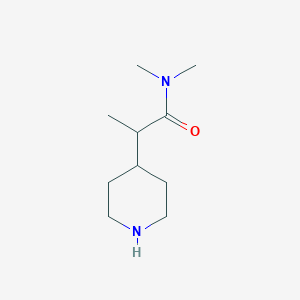
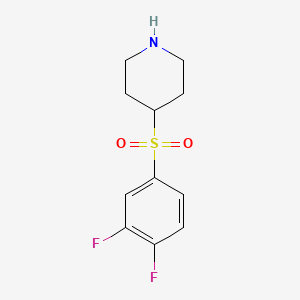
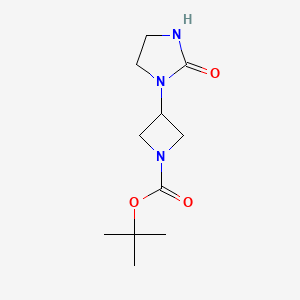
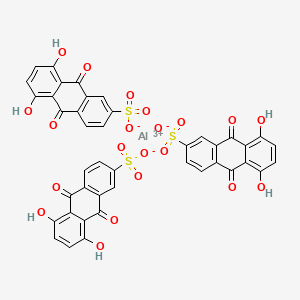

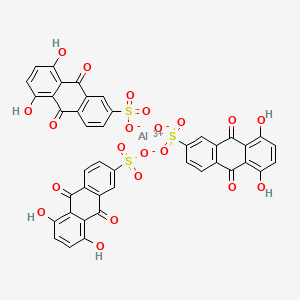
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
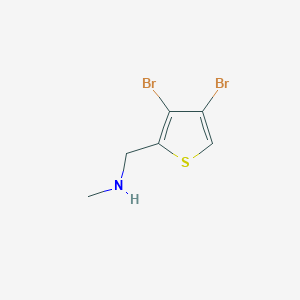
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
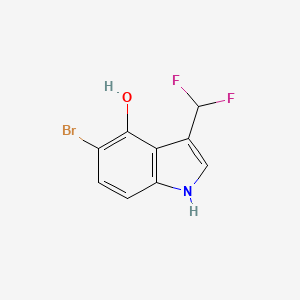
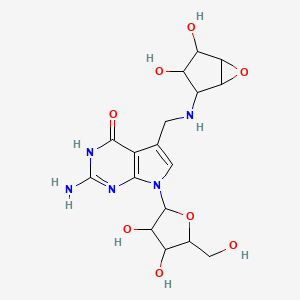
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
